molecular formula C15H19NO3S2 B2694776 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 873675-32-2

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2694776
CAS No.: 873675-32-2
M. Wt: 325.44
InChI Key: GSXZVFMYWVUYJH-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy, trimethyl, and thiophen-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a thiophen-2-ylmethyl group.

    Electrophilic aromatic substitution: This method is used to introduce methoxy and trimethyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but lacks the trimethyl groups.

    4-methoxy-2,3,5-trimethylpyridine N-oxide: Similar structure but contains a pyridine ring instead of a benzenesulfonamide core.

Uniqueness

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZVFMYWVUYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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